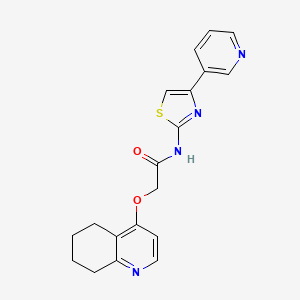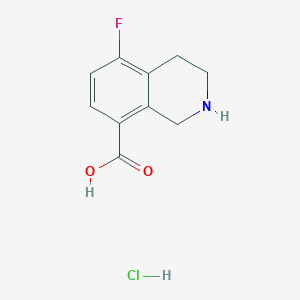
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride" is a compound of interest within the realm of organic chemistry, particularly for its potential applications in the synthesis of pharmaceuticals and as a building block for various organic reactions. Its structural configuration, which includes a fluorine atom and a carboxylic acid group attached to a tetrahydroisoquinoline backbone, makes it a candidate for various synthetic pathways and chemical transformations.
Synthesis Analysis
The synthesis of related fluoro-tetrahydroisoquinoline derivatives often involves multi-step organic reactions, starting from simple precursors such as methylquinolines or cyclohexanone derivatives, proceeding through nitration, reduction, and cyclization steps. For example, the synthesis of flumequine, a molecule with a similar fluoroquinoline structure, utilizes a racemic mixture resolved with enantiomers of a chiral acid and confirmed by X-ray crystallography and NMR analysis (Bálint et al., 1999). These synthetic routes highlight the complexity and precision required in constructing fluoro-tetrahydroisoquinoline scaffolds.
Molecular Structure Analysis
The molecular structure of fluoro-tetrahydroisoquinoline derivatives is characterized by the presence of a fluorine atom, which can significantly influence the molecule's chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are essential tools in determining the exact configuration and stereochemistry of such compounds, providing insights into their three-dimensional arrangement and electronic environment. The detailed structure-activity relationships (SAR) can be derived from these analyses, aiding in the design of molecules with desired biological or chemical properties.
Chemical Reactions and Properties
Fluoro-tetrahydroisoquinoline compounds participate in various chemical reactions, including fluorine-amine exchange reactions, reductions, and alkylations, enabling the synthesis of a wide range of derivatives. These reactions are pivotal for modifying the core structure to enhance its reactivity or to introduce new functional groups that are critical for the compound's intended application. The presence of the fluorine atom plays a crucial role in these transformations, affecting the reactivity of adjacent groups and the overall molecule stability (Hargitai et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Regioisomers : The synthesis of regioisomers, such as N-substituted derivatives of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, has been explored. For instance, in a study by Xia, Chen, and Yu (2013), a compound was isolated and identified as the N-substituted regioisomer of besifloxacin, which was synthesized from related quinoline-carboxylic acids (Xia, Chen, & Yu, 2013).
Antiviral and Antimicrobial Applications
- Antiviral Activity : Some derivatives of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride have demonstrated antiviral properties. A study by Ivashchenko et al. (2014) synthesized various derivatives and evaluated their activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).
- Antibacterial Properties : Certain derivatives have shown antibacterial activity, particularly against Gram-positive strains. Al-Hiari et al. (2008) prepared derivatives via thermal lactamization and found notable activity against bacteria like S. aureus and B. subtilis (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).
Anticancer and Antitumor Potential
- Antitumor Activity : Studies have also explored the potential of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride derivatives in anticancer treatments. El-Abadelah et al. (2007) synthesized optically pure N-(4-oxoquinolin-7-yl)-α-amino acids and observed significant cytotoxicity against breast carcinoma and lymphoid origin tumor cell lines (El-Abadelah et al., 2007).
Chemical Characterization and Derivatives
- Chemical Characterization : The characterization of various derivatives of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, such as their N-carboxy anhydride and N-acetyl derivatives, has been conducted to understand their properties better. Jansa, Macháček, and Bertolasi (2006) provided detailed analyses including NMR spectra and optical rotation (Jansa, Macháček, & Bertolasi, 2006).
Novel Antibacterial Agents
- Development of New Antibacterial Agents : The compound has been used in the development of novel antibacterial agents. For instance, Kuramoto et al. (2003) designed m-aminophenyl groups as new N-1 substituents of quinolones, resulting in potent antibacterial activities against various bacteria (Kuramoto et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNAMYTXFFCWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

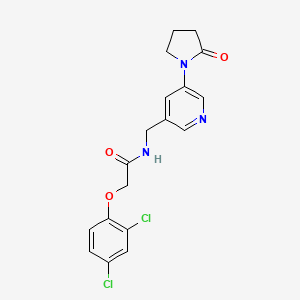
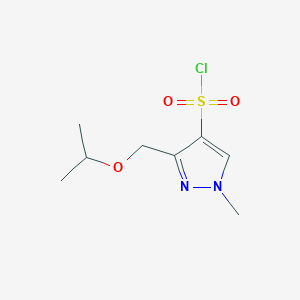
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)
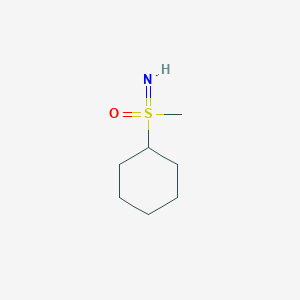
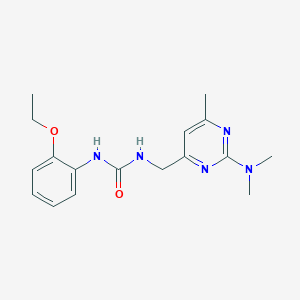
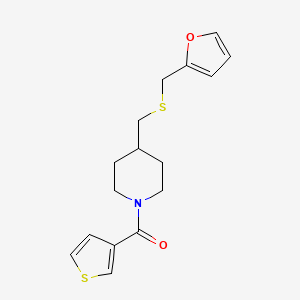

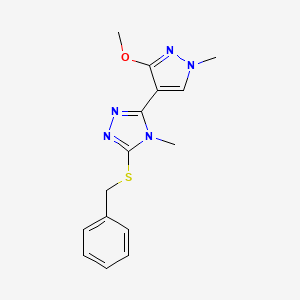
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)

